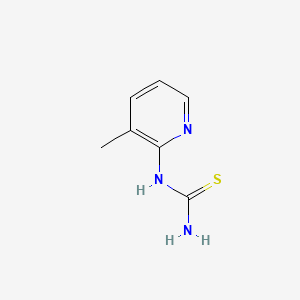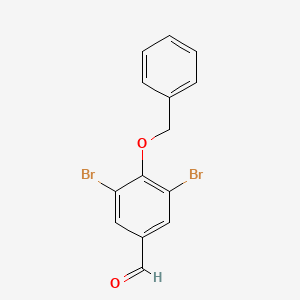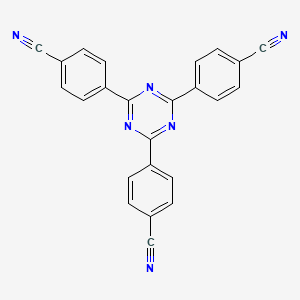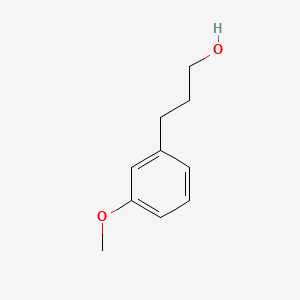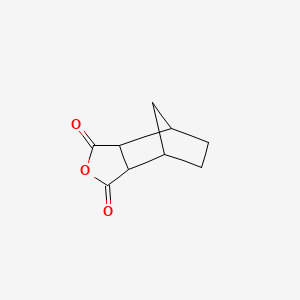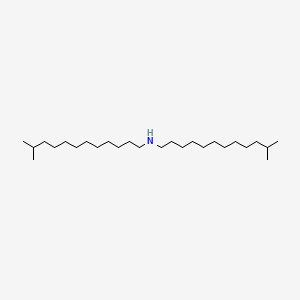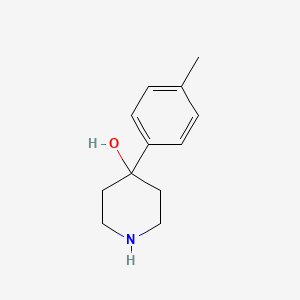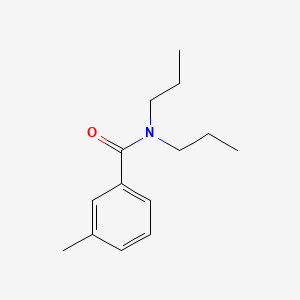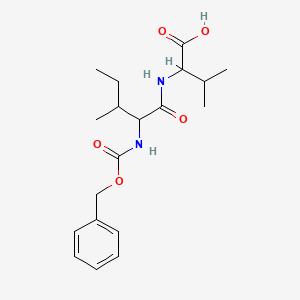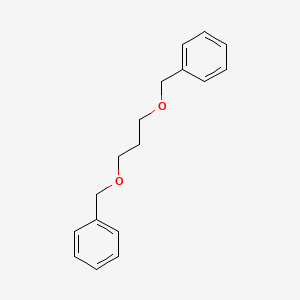
1,3-Dibenzyloxypropane
Vue d'ensemble
Description
1,3-Dibenzyloxypropane , also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol , is a chemical compound with the empirical formula C₁₇H₂₀O₃ . It is a colorless to pale yellow liquid with a molecular weight of 272.34 g/mol . This compound finds applications in organic synthesis and serves as a precursor to antiviral intermediates .
Synthesis Analysis
The synthesis of 1,3-Dibenzyloxypropane involves the reaction of 2,2-dibenzyloxypropane with an appropriate reagent. The detailed synthetic pathway and conditions can be found in relevant literature .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthetic Chemistry
Synthesis of Carbohydrate Derivatives
1,3-Dibenzyloxypropane is used in the synthesis of 2-amino-2-deoxy-D-mannose derivatives, starting from glucose. This application is significant in the field of synthetic carbohydrate chemistry (Kiso, Ishida, Kawaide, & Hasegawa, 1984).
Preparation of Acetal Compounds
It also finds use in the preparation of di-O-isopropylidene-aldehydo-D-glucose dibenzyl acetal, demonstrating its utility in the synthesis of complex organic compounds (Hasegawa & Kiso, 1980).
Corrosion Inhibition
- Corrosion Inhibitors: Research has explored the use of compounds similar to 1,3-Dibenzyloxypropane as corrosion inhibitors. These compounds have shown potential in protecting metals like mild steel in corrosive environments (Leçe, Emregül, & Atakol, 2008).
Enzymatic Studies
- Chemoenzymatic Synthesis: 1,3-Dibenzyloxypropane-related compounds are used in chemoenzymatic approaches to produce enantiomerically pure compounds, which are important in natural product synthesis and pharmaceutical applications (Akeboshi, Ohtsuka, Ishihara, & Sugai, 2001).
Molecular Chemistry
Synthesis of Polyisocyanate Compounds
Research includes the synthesis of polyfunctional isocyanate compounds using dibenzyl structures, indicating its role in polymer chemistry (Scorţanu & Prisăcariu, 2010).
Formation of Dicopper Complexes
1,3-Dibenzyloxypropane derivatives have been studied in the formation of dicopper complexes, which have applications in understanding metalloenzyme models and oxidation reactions (Selmeczi, Réglier, Giorgi, & Speier, 2003).
Propriétés
IUPAC Name |
3-phenylmethoxypropoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUQCDFHCPHJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340172 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyloxypropane | |
CAS RN |
53088-81-6 | |
| Record name | 1,3-Dibenzyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




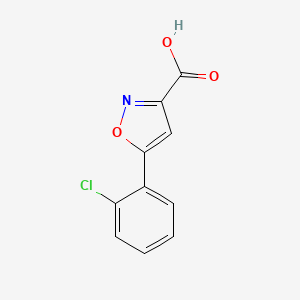
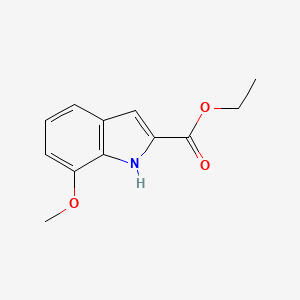
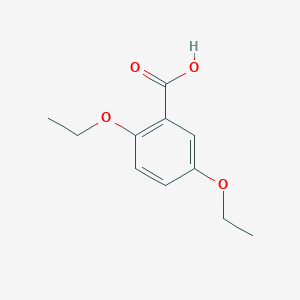
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596478.png)
